molecular formula C13H14Cl2FN3 B13455717 3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride

3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride

Cat. No.: B13455717
M. Wt: 302.17 g/mol
InChI Key: ORUKTWRRXCLUNN-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride typically involves the formation of the pyridazine ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can form the pyridazine ring, which is then fused with a pyridine ring through further cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production. Techniques like crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Its specific ring structure also contributes to its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C13H14Cl2FN3

Molecular Weight

302.17 g/mol

IUPAC Name

3-(3-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride

InChI

InChI=1S/C13H12FN3.2ClH/c14-11-3-1-2-9(6-11)13-7-10-8-15-5-4-12(10)16-17-13;;/h1-3,6-7,15H,4-5,8H2;2*1H

InChI Key

ORUKTWRRXCLUNN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN=C21)C3=CC(=CC=C3)F.Cl.Cl

Origin of Product

United States

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